1-Bromo-3-fluorobenzene
Overview
Description
1-Bromo-3-fluorobenzene: is an aromatic compound with the molecular formula C₆H₄BrF . It is a derivative of benzene, where one hydrogen atom is substituted by a bromine atom and another by a fluorine atom. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
1-Bromo-3-fluorobenzene is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Utilized in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
Target of Action
It is primarily used as a building block in organic synthesis .
Mode of Action
As a halogenated benzene, 1-Bromo-3-fluorobenzene can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It can undergo reactions at the benzylic position .
Pharmacokinetics
Its metabolism and excretion would depend on the specific metabolic pathways present in the organism .
Result of Action
Safety data suggests that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure. Furthermore, its stability and reactivity can also be influenced by the presence of other chemicals in the environment .
Safety and Hazards
1-Bromo-3-fluorobenzene is classified as a flammable liquid and vapor . It is harmful if swallowed and can cause skin and eye irritation . It is also classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Skin Irrit. 2, and Skin Sens. 1 . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluorobenzene can be synthesized through several methods. One common method involves the bromination of fluorobenzene in the presence of a catalyst. The reaction typically occurs at low temperatures, around -10 to 20 degrees Celsius, using a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of fluorobenzene followed by isomerization. The process is carried out in the presence of a halogenated aluminum catalyst, and the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents like water or ethanol.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are used, and the reactions are conducted under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include 3-fluorophenol or 3-fluoroaniline, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include 1-bromo-3-fluoro-4-nitrobenzene or 1-bromo-3-fluoro-4-sulfonic acid.
Comparison with Similar Compounds
- 1-Bromo-2-fluorobenzene
- 1-Bromo-4-fluorobenzene
- Fluorobenzene
- Bromobenzene
Comparison: 1-Bromo-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, compared to 1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene, this compound exhibits different regioselectivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-bromo-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKKJYEIFBEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061461 | |
Record name | 1-Bromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-06-9 | |
Record name | 1-Bromo-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMO-3-FLUOROBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-bromo-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromofluorobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4T6BX2WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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